tert-Butyl oxazol-5-ylcarbamate

Übersicht

Beschreibung

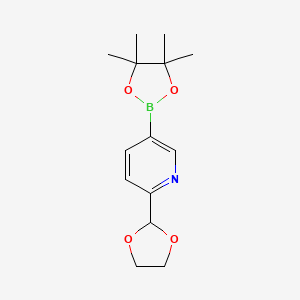

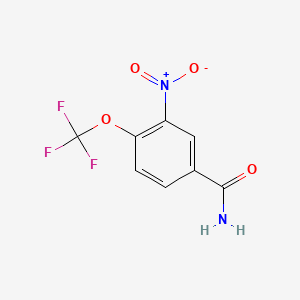

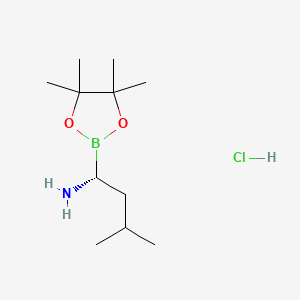

“tert-Butyl oxazol-5-ylcarbamate” is a chemical compound with the molecular formula C8H12N2O3 . It has a molecular weight of 184.19 . The compound is solid in physical form and is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of “tert-Butyl oxazol-5-ylcarbamate” involves the reaction with sodium hydride in N,N-dimethyl-formamide at 0℃ for 1 hour under an inert atmosphere. This is followed by a reaction with penta-3,4-dien-1-yl methanesulfonate at 20℃ for 16 hours, also under an inert atmosphere .Molecular Structure Analysis

The InChI code for “tert-Butyl oxazol-5-ylcarbamate” is 1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-9-5-12-6/h4-5H,1-3H3,(H,10,11) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“tert-Butyl oxazol-5-ylcarbamate” has a density of 1.2±0.1 g/cm3, a boiling point of 225.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 46.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization : A study detailed the characterization of the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments, highlighting the compound's structural complexity and potential applications in chemical synthesis (Aouine et al., 2016).

Process Development and Pilot-Plant Synthesis : Research on (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, demonstrates the compound's relevance in pharmaceutical manufacturing processes (Li et al., 2012).

Application in Organic Reactions : A paper described the preparation and Diels‐Alder reaction of a 2‐amido substituted furan using tert‐Butyl 3a‐methyl‐5‐oxo‐2,3,3a,4,5,6‐hexahydroindole‐1‐carboxylate, indicating its utility in complex organic reactions (Padwa et al., 2003).

Synthesis of Substituted Oxazolidinones : Research on the efficient preparation of substituted 5-aryl-1,3-oxazolidin-2-ones from arylethylene oxides and tert-butyl alkylcarbamates showed the significance of this compound in synthesizing important chemical structures (Wróbel et al., 2006).

Role in Synthesis of PROTAC Molecule : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an intermediate of a target mTOR targeted PROTAC molecule, underlines its importance in the synthesis of complex therapeutic molecules (Zhang et al., 2022).

Facilitation of Lactacystin Synthesis : Another study presents a facile route to Kang's intermediate for the synthesis of (+)-lactacystin, a potent proteasome inhibitor, starting with tert-butyl 5-formyl-2,2-dimethyl-1,3-dioxan-5-ylcarbamate (Ooi et al., 2004).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and keeping away from open flames and hot surfaces .

Eigenschaften

IUPAC Name |

tert-butyl N-(1,3-oxazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-9-5-12-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLUWGIWHBNPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721002 | |

| Record name | tert-Butyl 1,3-oxazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl oxazol-5-ylcarbamate | |

CAS RN |

1346809-07-1 | |

| Record name | tert-Butyl 1,3-oxazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1,3-oxazol-5-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)